molecular formula C24H28ClN3O2 B11413128 N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

Cat. No.: B11413128
M. Wt: 425.9 g/mol
InChI Key: OXJLSLHFBWTWQW-UHFFFAOYSA-N
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Description

N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide is a complex organic compound that features a benzodiazole ring, a chlorophenoxyethyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide typically involves multiple stepsThe final step involves the coupling of the intermediate with cyclohexanecarboxylic acid under amide bond-forming conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole ring and chlorophenoxyethyl group contribute to its potential bioactivity, while the cyclohexanecarboxamide moiety may enhance its stability and solubility.

Properties

Molecular Formula

C24H28ClN3O2

Molecular Weight

425.9 g/mol

IUPAC Name

N-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C24H28ClN3O2/c25-19-10-12-20(13-11-19)30-17-16-28-22-9-5-4-8-21(22)27-23(28)14-15-26-24(29)18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14-17H2,(H,26,29)

InChI Key

OXJLSLHFBWTWQW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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